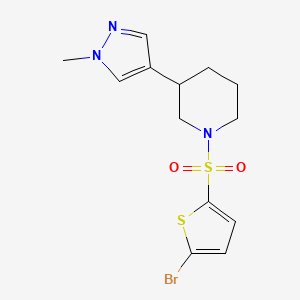

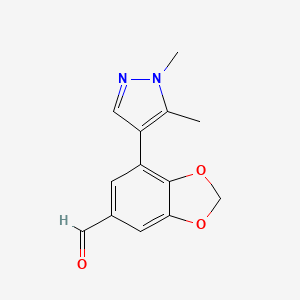

![molecular formula C20H22N2O2S2 B2670225 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946304-25-2](/img/structure/B2670225.png)

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide, also known as DTBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTBS is a sulfonamide-based compound that has been synthesized using different methods.

科学的研究の応用

Tautomeric Behavior Investigation

Tautomeric Studies and Spectroscopic Methods

Sulfonamide derivatives are a focal point in bioorganic and medicinal chemistry due to their molecular conformation or tautomeric forms, which are pivotal for their pharmaceutical and biological activities. An investigation into the tautomeric behavior of a similar sulfonamide compound using Fourier Transform infrared and nuclear magnetic resonance spectroscopy revealed insights into molecular structures and activities (Erturk, Gumus, Dikmen, & Alver, 2016).

Biocatalysis in Drug Metabolism

Microbial-based Biocatalysis

The application of microbial-based systems for the production of mammalian metabolites of biaryl-bis-sulfonamides showcases a novel approach in drug metabolism studies. This method facilitates the production of significant quantities of metabolites for structural characterization, offering a powerful tool for understanding drug metabolism and facilitating clinical investigations (Zmijewski et al., 2006).

Development of Fluorescent Molecular Probes

Fluorescent Solvatochromic Dyes

Sulfonamide derivatives have been utilized in creating fluorescent solvatochromic dyes, serving as molecular probes for studying various biological events and processes. These compounds exhibit strong solvent-dependent fluorescence, aiding in intramolecular charge transfer studies and the development of ultrasensitive probes (Diwu et al., 1997).

Synthesis of Novel Heterocyclic Compounds

Antibacterial Heterocyclic Compounds

The quest for new antibacterial agents has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety. These compounds demonstrate significant antibacterial activity, highlighting the potential of sulfonamide derivatives in developing new therapeutic agents (Azab, Youssef, & El-Bordany, 2013).

Carbonic Anhydrase Inhibition

Inhibition of Carbonic Anhydrase Isozymes

Sulfonamide compounds have been identified as potent inhibitors of carbonic anhydrase isozymes, with applications in treating conditions such as glaucoma. These studies help in understanding the mechanism of action and the development of more effective treatments (Mincione et al., 2005).

特性

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S2/c1-22(2)20(18-12-13-25-15-18)14-21-26(23,24)19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-13,15,20-21H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWBDYOSUPEQHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[[6-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2670143.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2670144.png)

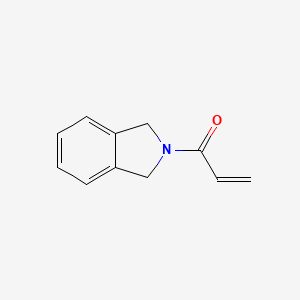

![Tert-butyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate](/img/structure/B2670145.png)

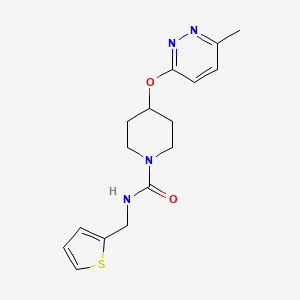

![ethyl 4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate](/img/structure/B2670151.png)

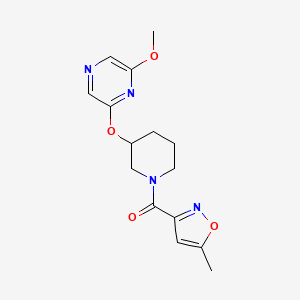

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2670156.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenylthio)acetamide](/img/structure/B2670160.png)